molecular formula C7H8FNS B13415729 2-(Aminomethyl)-6-fluorobenzenethiol CAS No. 779296-45-6

2-(Aminomethyl)-6-fluorobenzenethiol

Cat. No.: B13415729
CAS No.: 779296-45-6
M. Wt: 157.21 g/mol
InChI Key: LVXOIBIZYFAAPT-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-fluorobenzenethiol is an organic compound that features both an aminomethyl group and a fluorine atom attached to a benzene ring, along with a thiol group. This unique combination of functional groups makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-fluorobenzenethiol typically involves the introduction of the aminomethyl group and the fluorine atom onto a benzene ring, followed by the addition of the thiol group. One common method involves the reaction of 2-fluorobenzyl chloride with thiourea to form the corresponding thiol, which is then treated with formaldehyde and ammonia to introduce the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-fluorobenzenethiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to modify the aminomethyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2-(Aminomethyl)-6-fluorobenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-6-fluorobenzenethiol exerts its effects depends on its interactions with specific molecular targets. The aminomethyl group can interact with various enzymes and receptors, while the thiol group can form disulfide bonds with proteins, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)benzenethiol: Lacks the fluorine atom, which can affect its reactivity and applications.

    6-Fluorobenzenethiol: Lacks the aminomethyl group, limiting its interactions with biological molecules.

    2-(Aminomethyl)-6-chlorobenzenethiol: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties.

Properties

CAS No.

779296-45-6

Molecular Formula

C7H8FNS

Molecular Weight

157.21 g/mol

IUPAC Name

2-(aminomethyl)-6-fluorobenzenethiol

InChI

InChI=1S/C7H8FNS/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H,4,9H2

InChI Key

LVXOIBIZYFAAPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)S)CN

Origin of Product

United States

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